Glu-Ala-Leu-Phe-Gln-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

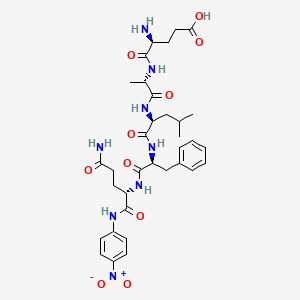

C34H46N8O10 |

|---|---|

Molecular Weight |

726.8 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-(4-nitroanilino)-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C34H46N8O10/c1-19(2)17-26(40-30(46)20(3)37-31(47)24(35)13-16-29(44)45)33(49)41-27(18-21-7-5-4-6-8-21)34(50)39-25(14-15-28(36)43)32(48)38-22-9-11-23(12-10-22)42(51)52/h4-12,19-20,24-27H,13-18,35H2,1-3H3,(H2,36,43)(H,37,47)(H,38,48)(H,39,50)(H,40,46)(H,41,49)(H,44,45)/t20-,24-,25-,26-,27-/m0/s1 |

InChI Key |

SINNUWCKIZVIJU-KKASSDGMSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Glu-Ala-Leu-Phe-Gln-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromogenic peptide substrate, Glutamyl-Alanyl-Leucyl-Phenylalanyl-Glutaminyl-p-nitroanilide (Glu-Ala-Leu-Phe-Gln-pNA), serves as a critical tool for the in vitro characterization of specific viral proteases. Its mechanism of action is centered on the enzymatic cleavage of the peptide bond C-terminal to the glutamine residue. This cleavage event liberates the chromogenic molecule p-nitroaniline (pNA), which can be quantified spectrophotometrically, providing a direct measure of protease activity. This guide provides a comprehensive overview of the mechanism of action, kinetic parameters, experimental protocols, and the relevant cellular signaling pathways associated with the proteases that utilize this substrate.

Core Mechanism of Action

The fundamental principle behind the use of this compound as a substrate lies in its specific recognition and cleavage by certain proteases. The peptide sequence mimics the natural cleavage sites of viral polyproteins. Upon enzymatic hydrolysis of the amide bond between the C-terminal glutamine (Gln) and the p-nitroaniline (pNA) moiety, the yellow-colored pNA is released. The rate of pNA formation, which can be monitored by measuring the increase in absorbance at approximately 405 nm, is directly proportional to the enzymatic activity under initial velocity conditions.

The primary enzymes that recognize and cleave this substrate are 3C proteases (3Cpro) from picornaviruses, most notably Human Rhinovirus (HRV) 3C protease, and 3C-like proteases (3CLpro) from other viruses like the Chiba virus. These cysteine proteases play a crucial role in the viral life cycle by processing the viral polyprotein into mature, functional proteins.

Quantitative Data: Enzyme Kinetics

| Substrate | Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference |

| H-Glu-Ala-Leu-Phe-Gln-pNA | Human Rhinovirus-14 3C Protease | 840 | [1] |

| LEVLFQ↓M | HRV 3C Protease (C3 variant) | 3.72 x 10³ (± 0.04 x 10³) | |

| LEVLFQ↓G | HRV 3C Protease (wild type) | 4.73 x 10³ (± 0.01 x 10³) |

Experimental Protocols

Enzyme Activity Assay for HRV 3C Protease

This protocol outlines a typical method for determining the kinetic parameters of HRV 3C protease using a chromogenic pNA substrate.

1. Materials:

-

Enzyme: Purified Human Rhinovirus 3C Protease.

-

Substrate: this compound.

-

Assay Buffer: 50 mM Tris-HCl or HEPES buffer (pH 7.5-8.0), 150 mM NaCl, 1 mM EDTA, and 1-5 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). The optimal pH for Chiba virus 3C-like protease is around 8.6.[2]

-

p-Nitroaniline (pNA) Standard: A stock solution of known pNA concentration for generating a standard curve.

-

Instrumentation: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.

2. Procedure:

-

Preparation of Reagents:

-

Prepare the assay buffer and store it on ice.

-

Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO) and then dilute it to the desired concentrations in the assay buffer.

-

Prepare a series of pNA standards of known concentrations in the assay buffer.

-

-

Standard Curve Generation:

-

Measure the absorbance of the pNA standards at 405 nm.

-

Plot the absorbance values against the corresponding pNA concentrations to generate a standard curve. The slope of this line will be used to convert the rate of change in absorbance to the rate of product formation. The molar extinction coefficient for p-nitroaniline at 405 nm is approximately 11,500 M⁻¹cm⁻¹.

-

-

Enzyme Assay:

-

Set up a reaction mixture in a cuvette or microplate well containing the assay buffer and the desired concentration of the this compound substrate.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known concentration of the HRV 3C protease.

-

Monitor the increase in absorbance at 405 nm over time. Record data at regular intervals to determine the initial reaction velocity (V₀).

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Convert the rate of absorbance change to the rate of pNA formation (in M/s) using the molar extinction coefficient of pNA determined from the standard curve.

-

To determine the Michaelis-Menten constants (Km and Vmax), repeat the assay with varying substrate concentrations.

-

Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]).

-

The turnover number (kcat) can be calculated from the Vmax and the enzyme concentration ([E]) used in the assay: kcat = Vmax / [E].

-

Signaling Pathways and Logical Relationships

The cleavage of substrates like this compound by viral proteases is a model for how these enzymes disrupt host cell functions. HRV 3C protease targets several key cellular proteins, leading to the modulation of critical signaling pathways.

HRV 3C Protease and Apoptosis Regulation via RIPK1 Cleavage

HRV 3C protease can cleave Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial regulator of apoptosis and necroptosis. This cleavage can interfere with the formation of signaling complexes required for these programmed cell death pathways, potentially to the advantage of the virus.

Caption: HRV 3C protease cleaves RIPK1, inhibiting apoptosis signaling.

Disruption of Nucleocytoplasmic Transport by HRV 3C Protease

HRV 3C protease can also target and cleave nucleoporins, which are essential components of the nuclear pore complex (NPC). Specifically, Nup153 has been identified as a target. Cleavage of nucleoporins disrupts the transport of molecules between the nucleus and the cytoplasm, a process vital for normal cellular function and antiviral responses.

Caption: HRV 3C protease disrupts nucleocytoplasmic transport via Nup153 cleavage.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the logical flow of an experiment to determine the kinetic parameters of a protease using a chromogenic substrate.

References

physical and chemical properties of Glu-Ala-Leu-Phe-Gln-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide, Glu-Ala-Leu-Phe-Gln-pNA (Glutamic acid-Alanine-Leucine-Phenylalanine-Glutamine-para-nitroanilide), is a chromogenic substrate crucial for the characterization and screening of specific viral proteases. Its primary application lies in the study of 3C-like proteases (3CLpro), which are essential for the replication of various viruses, including picornaviruses like human rhinovirus (HRV) and caliciviruses like the Chiba virus.[1][2] The peptide sequence mimics the natural cleavage site of the viral polyprotein, and upon cleavage by the protease, it releases para-nitroanilide (pNA), a yellow chromophore that can be quantified spectrophotometrically. This property makes it an invaluable tool in high-throughput screening for antiviral drug discovery.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its proper handling, storage, and use in experimental settings. The peptide is typically supplied in a lyophilized form and may be present as a trifluoroacetate (TFA) salt, a remnant from the purification process, which can enhance its solubility.[2][3]

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₆N₈O₁₀ | [1][2][4] |

| Molecular Weight | 726.78 g/mol | [1][5] |

| Alternate Molecular Weight | 726.79 g/mol | [2][4] |

| Amino Acid Sequence | H-Glu-Ala-Leu-Phe-Gln-pNA | [2] |

| Appearance | Typically a white to off-white lyophilized powder |

Solubility and Stability

-

Storage and Stability : To ensure its integrity, the lyophilized peptide should be stored at low temperatures, with recommendations ranging from room temperature for short-term storage in the continental US to –20 ± 5 °C for long-term storage.[1][2] A related succinylated peptide is advised to be stored at temperatures below -15°C, under an inert gas like nitrogen, and protected from light.[6]

Applications in Protease Assays

This compound is a well-established substrate for the 3C protease of human rhinovirus-14 (HRV-14) and the 3C-like protease of the Chiba virus.[1][2] The kinetic parameter for the hydrolysis of this substrate by HRV-14 3C protease has been determined to have a kcat/Km value of 840 M⁻¹s⁻¹.[2]

General Protease Assay Protocol

The following is a generalized protocol for a colorimetric protease assay using this compound. The specific concentrations and incubation times may need to be optimized for the particular enzyme and experimental conditions.

Materials:

-

This compound substrate

-

Purified protease (e.g., HRV-14 3C protease)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

DMSO for substrate stock solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Substrate Stock Solution: Dissolve the lyophilized this compound in DMSO to a concentration of 10 mM.

-

Prepare Working Solutions:

-

Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 200 µM).

-

Prepare a solution of the protease in the assay buffer at the desired concentration.

-

-

Assay Setup:

-

Add the protease solution to the wells of the 96-well microplate.

-

Include control wells with assay buffer only (no enzyme) to measure background substrate hydrolysis.

-

-

Initiate Reaction: Add the substrate working solution to all wells to start the reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

Measurement: Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of pNA release is directly proportional to the protease activity.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for a protease inhibition assay using this compound, a common application in drug discovery.

References

The Specificity of Glu-Ala-Leu-Phe-Gln-pNA: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the substrate specificity of the chromogenic peptide Glu-Ala-Leu-Phe-Gln-pNA. Designed for researchers, scientists, and drug development professionals, this document details the enzymatic cleavage of this substrate, focusing on the kinetic parameters of relevant proteases. It also provides comprehensive experimental protocols and visual representations of associated biochemical pathways and workflows.

Executive Summary

The peptide substrate, this compound, and its N-terminally succinylated form (Suc-Glu-Ala-Leu-Phe-Gln-pNA) are well-established tools for the characterization of specific viral proteases. The cleavage of the p-nitroanilide (pNA) group from the C-terminus of the glutamine (Gln) residue results in a measurable colorimetric change, providing a straightforward method for assessing enzyme activity. This substrate predominantly displays high specificity for the 3C and 3C-like proteases of the Picornaviridae family, which includes a wide range of human pathogens. Understanding the precise specificity and kinetics of this substrate is crucial for the development of targeted antiviral therapeutics.

Protease Specificity and Quantitative Data

The primary class of enzymes that efficiently cleave the this compound substrate are the 3C proteases (3Cpro) and 3C-like proteases (3CLpro) from picornaviruses, such as human rhinoviruses (HRV) and enteroviruses. These cysteine proteases play a critical role in the viral life cycle by processing the viral polyprotein. The recognition sequence Leu-Phe-Gln is a key determinant for substrate binding and cleavage.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |

| Human Rhinovirus 14 3C Protease | H-Glu-Ala-Leu-Phe-Gln-pNA | N/A | N/A | 840 | [1][2] |

| Chiba virus 3C-like Protease (CVP) | This compound | N/A | N/A | N/A | [3] |

N/A: Data not available in the searched resources.

Experimental Protocols

Chromogenic Assay for 3C Protease Activity

This protocol outlines a typical procedure for measuring the activity of a 3C protease using this compound.

Materials:

-

Purified 3C protease

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in Assay Buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the purified 3C protease in cold Assay Buffer to the desired concentration. Keep the enzyme on ice.

-

Assay Setup: In a 96-well microplate, add the appropriate volume of Assay Buffer.

-

Initiation of Reaction: Add the diluted enzyme solution to each well.

-

Substrate Addition: To start the reaction, add the substrate solution to each well. The final volume should be consistent across all wells (e.g., 100 µL).

-

Incubation and Measurement: Immediately place the microplate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 30-60 minutes). The rate of pNA release is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of released pNA can be determined using the molar extinction coefficient of pNA at 405 nm (ε = 10,500 M⁻¹cm⁻¹).

Visualizations

Experimental Workflow for Protease Assay

Caption: Workflow for a chromogenic protease assay.

Viral Protease-Mediated Disruption of Innate Immunity

Picornavirus 3C proteases can cleave host cell proteins, thereby disrupting innate immune signaling pathways. A key target is the RIG-I-like receptor (RLR) pathway, which is crucial for detecting viral RNA and initiating an antiviral response. The 3C protease can cleave components of this pathway, such as MAVS (Mitochondrial Antiviral-Signaling protein), leading to the suppression of type I interferon production.

Caption: Picornavirus 3C protease disrupts RIG-I/MAVS signaling.

References

The Significance of EALFQ-pNA as a Chromogenic Substrate for Human Rhinovirus 14 3C Protease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide sequence EALFQ-pNA serves as a critical tool in the study of picornaviruses, particularly Human Rhinovirus 14 (HRV-14). This synthetic chromogenic substrate mimics the natural 2C/3A cleavage site within the viral polyprotein, enabling the specific and sensitive detection of HRV-14 3C protease (3Cpro) activity. This enzyme is essential for viral replication, making it a prime target for the development of antiviral therapeutics. This technical guide provides an in-depth analysis of the EALFQ-pNA substrate, including its biochemical significance, detailed experimental protocols for its use in enzymatic assays, and a summary of its application in inhibitor screening. Furthermore, this guide visualizes the viral polyprotein processing pathway and the experimental workflow for 3C protease activity measurement.

Introduction: The Role of HRV-14 3C Protease and the EALFQ-pNA Substrate

Human rhinoviruses are the primary causative agents of the common cold and are members of the Picornaviridae family. These viruses translate their single-stranded RNA genome into a single large polyprotein. This polyprotein must be cleaved into individual structural and non-structural proteins for the virus to replicate and assemble new virions. The viral 3C protease, a cysteine protease, is responsible for the majority of these cleavages, making it an indispensable enzyme for the viral life cycle.[1] The high degree of conservation of the 3C protease active site across many rhinovirus serotypes and related enteroviruses makes it an attractive target for the development of broad-spectrum antiviral drugs.[1][2]

The EALFQ-pNA peptide is a synthetic substrate designed to facilitate the study of HRV-14 3C protease. The "EALFQ" sequence represents the P5 to P1 residues of the natural 2C/3A cleavage site in the HRV-14 polyprotein. The C-terminus is conjugated to p-nitroaniline (pNA), a chromophore. In its intact peptide form, pNA is colorless. However, upon cleavage of the amide bond between the glutamine (Q) residue and pNA by the 3C protease, free pNA is released, which imparts a yellow color that can be quantified spectrophotometrically at approximately 405 nm. This colorimetric assay provides a simple and continuous method for measuring the enzymatic activity of HRV-14 3C protease.[3]

Quantitative Data: Kinetic Parameters of HRV-14 3C Protease and its Inhibition

The EALFQ-pNA substrate has been instrumental in characterizing the kinetic properties of HRV-14 3C protease and evaluating the potency of its inhibitors.

Table 1: Kinetic Parameters of HRV-14 3C Protease with EALFQ-pNA Substrate

| Parameter | Value | Conditions | Reference |

| kcat/Km | 840 M⁻¹s⁻¹ | Not specified | [4] |

Table 2: Inhibition of HRV-14 3C Protease Activity Using EALFQ-pNA as a Substrate

| Inhibitor | Parameter | Value | Notes | Reference |

| Rupintrivir (AG7088) | k(obs)/[I] | 1,470,000 ± 440,000 M⁻¹s⁻¹ | Irreversible inhibitor | [1] |

| Rupintrivir (AG7088) | EC₅₀ | 0.023 µM (mean) | In H1-HeLa and MRC-5 cell protection assays | [1] |

| Compound 1 | Kobs/[I] | 223,000 M⁻¹s⁻¹ | Irreversible inhibitor | [1] |

| Homophthalimides (e.g., LY343813, LY343814) | IC₅₀ | Low-micromolar range | Specific for 2A protease over 3C protease | [5] |

Experimental Protocols

General Colorimetric Assay for HRV-14 3C Protease Activity

This protocol is a generalized procedure based on commonly cited methodologies for measuring HRV-14 3C protease activity using the EALFQ-pNA substrate.

Materials:

-

Purified recombinant HRV-14 3C protease

-

EALFQ-pNA substrate

-

Assay Buffer: 25 mM HEPES (pH 7.5-8.0), 150 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

-

Inhibitor compounds (if applicable), dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare Reagents:

-

Prepare the Assay Buffer and store it at 4°C.

-

Prepare a stock solution of EALFQ-pNA in a suitable solvent (e.g., DMSO) and dilute it to the desired working concentration in the Assay Buffer. A typical final substrate concentration is 250 µM.[5]

-

Dilute the purified HRV-14 3C protease to the desired working concentration in the Assay Buffer. A typical final enzyme concentration is 0.2 µM.[5]

-

-

Assay Setup:

-

In a 96-well microplate, add the components in the following order:

-

Assay Buffer

-

Inhibitor or vehicle control (e.g., DMSO)

-

HRV-14 3C protease solution

-

-

Pre-incubate the plate at the desired temperature (e.g., 30°C) for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Initiate the Reaction:

-

Initiate the enzymatic reaction by adding the EALFQ-pNA substrate solution to each well.

-

The final reaction volume is typically 200 µL.[5]

-

-

Data Acquisition:

-

Immediately place the microplate in a pre-warmed microplate reader.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 30 minutes).[5]

-

-

Data Analysis:

-

Determine the initial velocity of the reaction by calculating the slope of the linear portion of the absorbance versus time curve.

-

For inhibitor studies, plot the initial velocity against the inhibitor concentration to determine the IC₅₀ value.

-

Assay for Irreversible Inhibitors

For irreversible inhibitors such as Rupintrivir (AG7088), the kinetic parameter of interest is the inactivation rate constant (k(obs)/[I]).

Procedure:

-

Follow the general assay protocol, but pre-incubate the enzyme with various concentrations of the irreversible inhibitor for different time points.

-

At each time point, initiate the reaction by adding the EALFQ-pNA substrate.

-

Measure the residual enzyme activity.

-

Plot the natural logarithm of the residual activity versus the pre-incubation time for each inhibitor concentration. The slope of this line gives the observed inactivation rate (k(obs)).

-

Plot k(obs) versus the inhibitor concentration ([I]). The slope of this second plot gives the inactivation rate constant (k(obs)/[I]).

Visualizations

HRV-14 Polyprotein Processing Cascade

The following diagram illustrates the proteolytic processing of the Human Rhinovirus 14 polyprotein by the viral proteases 2A and 3C. The 3C protease is responsible for the majority of the cleavage events.

Caption: HRV-14 Polyprotein Processing Pathway.

Experimental Workflow for HRV-14 3C Protease Assay

The following diagram outlines the key steps in performing a colorimetric assay to measure the activity of HRV-14 3C protease using the EALFQ-pNA substrate.

Caption: Workflow for HRV-14 3C Protease Assay.

Conclusion

The EALFQ-pNA peptide is a valuable and widely used tool for the study of Human Rhinovirus 14 3C protease. Its specificity and the simplicity of the resulting colorimetric assay make it ideal for high-throughput screening of potential antiviral inhibitors. The data generated using this substrate, such as the kinetic parameters of the enzyme and the potency of inhibitors like Rupintrivir, have been crucial in the development of novel therapeutics against the common cold and other picornaviral infections. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to utilize this important reagent in their work to combat rhinovirus infections.

References

- 1. In Vitro Antiviral Activity of AG7088, a Potent Inhibitor of Human Rhinovirus 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Resistance Study of Rupintrivir, a Novel Inhibitor of Human Rhinovirus 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro antiviral activity of AG7088, a potent inhibitor of human rhinovirus 3C protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Rhinovirus 3C Protease Substrates

Human rhinoviruses (HRVs), the primary cause of the common cold, are single-stranded RNA viruses from the Picornaviridae family.[1][2] Their replication is critically dependent on the proteolytic processing of a single, large polyprotein into functional viral components. This task is primarily carried out by the virally encoded 3C protease (3Cpro), a cysteine protease with a chymotrypsin-like fold.[1][3][4] The essential role of 3Cpro in the viral life cycle has made it a prime target for the development of antiviral therapeutics.[1][5][6] This guide provides a comprehensive overview of the discovery and history of HRV 3C protease substrates, detailing the key scientific milestones, experimental methodologies, and our current understanding of its function.

The Dawn of Discovery: Unraveling Viral Polyprotein Processing

The initial breakthrough in understanding picornavirus replication came with the realization that the viral genome is translated into a single, large polyprotein.[2][7] Subsequent research revealed that this polyprotein is not functional until it is cleaved into mature structural and non-structural proteins.[2][4]

Two viral proteases were identified as responsible for this processing: 2A protease (2Apro) and 3C protease.[2] The 2A protease performs the initial cleavage at its own N-terminus, separating the P1 capsid protein precursor from the P2 and P3 non-structural protein regions.[2][8] The 3C protease, often in its precursor form 3CD, is then responsible for the majority of the remaining cleavages within the polyprotein.[1][2][4] This hierarchical processing is essential for generating the full complement of proteins required for viral replication and assembly.

Defining the Rules: Substrate Specificity of 3C Protease

Early studies using purified 3C protease and synthetic peptides corresponding to the viral polyprotein cleavage junctions were instrumental in defining its substrate specificity.[9][10] These experiments established that HRV 3Cpro has a strong preference for cleaving between a glutamine (Gln) and a glycine (Gly) residue.[6][11][12]

The consensus cleavage site, often referred to as the "PreScission Site," is typically Leu-Glu-Val-Leu-Phe-Gln↓Gly-Pro (where ↓ indicates the scissile bond).[13][14] However, there is variability across the different cleavage sites within the polyprotein. Research has shown that a minimum of six amino acids (e.g., Thr-Leu-Phe-Gln↓Gly-Pro) can be recognized and cleaved, but flanking residues, particularly at the P5 position, can enhance cleavage efficiency by an order of magnitude.[9]

Table 1: Known HRV 3C Protease Cleavage Sites in the Viral Polyprotein

| Cleavage Junction | P4 | P3 | P2 | P1 | P1' | P2' | P3' | P4' |

|---|---|---|---|---|---|---|---|---|

| VP2/VP3 | Ala | Thr | Gln | Gln | Gly | Asn | Val | Leu |

| VP3/VP1 | Glu | Arg | Ala | Gln | Gly | Pro | Asn | Leu |

| 2A/2B | Ala | Thr | Thr | Gln | Gly | Leu | Pro | His |

| 2B/2C | Val | Ile | Glu | Gln | Gly | Pro | Asn | Met |

| 2C/3A | Glu | Thr | Leu | Gln | Gly | Pro | Val | Ala |

| 3A/3B | Glu | Ala | Arg | Gln | Gly | Pro | Tyr | His |

| 3B/3C | Glu | Thr | Val | Gln | Gly | Pro | Asn | Lys |

| 3C/3D | Glu | Arg | Ile | Gln | Gly | Gly | Asn | Pro |

Note: Data compiled from canonical picornavirus processing maps. The P1-P1' Gln-Gly pair is highly conserved.

More advanced techniques have allowed for a quantitative analysis of substrate specificity. A Yeast Endoplasmic Reticulum Sequestration Screening (YESS) strategy was developed to characterize the specificity of HRV 3Cpro in a high-throughput manner.[15][16] This work confirmed the absolute requirement for Gln at the P1 position (though Glu is also tolerated) and a strong preference for small residues like Gly, Ala, Cys, or Ser at the P1' position.[15][16][17] The S1' binding pocket of the enzyme is stringent, accommodating only residues with short or no side chains.[15]

Table 2: Kinetic Parameters of HRV 3C Protease for Various Substrates

| Substrate Sequence | KM (mM) | kcat (s-1) | kcat/KM (mM-1·s-1) | Reference |

|---|---|---|---|---|

| LEVLFQ↓GP (wt) | - | - | 4.73 ± 0.01 | [18] |

| LEVLFQ↓AP | - | - | 0.91 ± 0.01 | [18] |

| LEVLFQ↓SP | - | - | 0.44 ± 0.01 | [18] |

| LEVLFQ↓CP | - | - | 0.39 ± 0.01 | [18] |

| LEVLFQ↓GM | - | - | 3.72 ± 0.04 | [18] |

| Ac-MEALFQGPLQYKDL-NH2 | - | - | 0.97 (µM-1·s-1) | [19] |

| MEALFQGPLQYKE(fluorescein)L | - | - | 1.10 (µM-1·s-1) |[19] |

Hijacking the Host: Discovery of Cellular Substrates

A pivotal shift in understanding HRV pathogenesis came with the discovery that 3Cpro targets not only the viral polyprotein but also a specific set of host cell proteins.[8][20] These cleavages are a key viral strategy to shut down host cell defenses and redirect cellular machinery for viral replication.

The precursors of 3Cpro, namely 3CD and 3CD', are localized to the nucleus of infected cells early in the infection cycle.[21] This localization is critical for their function in cleaving nuclear proteins. Key host substrates discovered to date include:

-

Nucleoporins (Nups): HRV infection disrupts nucleocytoplasmic transport by cleaving components of the nuclear pore complex. While 2Apro targets Nup62 and Nup98, studies have definitively shown that 3C protease is the mediator of Nup153 cleavage.[7][22]

-

Transcription Factors: To inhibit host cell transcription, 3Cpro and its precursors cleave the transcription factor OCT-1.[21]

-

Nuclear and Nucleolar Proteins: 3Cpro activity leads to the cleavage and redistribution of the nucleolar protein nucleolin.[22]

-

Translation Initiation Factors: While the cleavage of eukaryotic initiation factor 4G (eIF4G) is a hallmark of picornavirus infection that shuts down cap-dependent host translation, this function in rhinoviruses is primarily attributed to the 2A protease.[23][24][25]

Table 3: Known Host Cell Substrates of HRV 3C Protease and Functional Consequences

| Host Substrate | Cellular Location | Consequence of Cleavage |

|---|---|---|

| Nup153 | Nuclear Pore Complex | Disruption of nucleocytoplasmic transport.[22] |

| OCT-1 | Nucleus | Inhibition of host cell RNA transcription.[21] |

| Nucleolin | Nucleolus | Redistribution out of the nucleolus, potential disruption of ribosome biogenesis.[22] |

The Toolkit: Experimental Protocols for Substrate Discovery

A variety of experimental techniques have been developed and refined over the years to identify and characterize protease substrates.

-

Peptide Cleavage with HPLC: This foundational method involves incubating the purified protease with a synthetic peptide substrate. The reaction is stopped at various time points, and the products (cleaved peptide fragments) are separated from the substrate using High-Performance Liquid Chromatography (HPLC) and quantified.[10][19] This allows for the determination of kinetic parameters.

-

Colorimetric Assays: These assays utilize synthetic peptides where the P1' residue is replaced with a chromogenic reporter molecule like p-nitroaniline (pNA).[4] Upon cleavage of the Gln-pNA bond, the released p-nitroaniline is yellow and can be measured spectrophotometrically, providing a continuous readout of enzyme activity.[4]

-

FRET-Based Assays: Förster Resonance Energy Transfer (FRET) assays are a highly sensitive and widely used method, particularly for high-throughput screening.[26][27][28] A substrate peptide is synthesized with a donor fluorophore on one end and an acceptor (quencher) on the other. In the intact state, the proximity of the pair allows energy transfer, and fluorescence is quenched. Upon cleavage by the protease, the donor and acceptor are separated, resulting in an increase in donor fluorescence that can be monitored in real-time.[26][29][30]

-

Western Blotting: To validate substrate cleavage in a cellular context, cells are infected with HRV or transfected with a plasmid expressing the protease. Cell lysates are then collected and analyzed by Western blotting using an antibody specific to the suspected host substrate. The disappearance of the full-length protein band and/or the appearance of smaller cleavage products confirms the processing event.[7][22]

-

Cell-Based FRET Sensors: This technique adapts the FRET assay for use in living cells. A plasmid encoding a FRET sensor (e.g., CFP-Substrate-YFP) is co-expressed with the protease. Cleavage of the sensor can be monitored by fluorescence microscopy or flow cytometry, providing a dynamic view of protease activity in its native environment.[29][30]

-

Degradomics (N-terminomics): Modern proteomics-based approaches provide an unbiased, global method for substrate discovery.[28] Techniques like subtiligase-mediated N-terminomics involve treating cell lysates with the protease of interest. The newly generated N-termini of cleaved substrates are specifically labeled and enriched, and then identified by mass spectrometry.[31] This powerful approach allows for the large-scale identification of substrates and their precise cleavage sites within the entire proteome.

Conclusion and Future Outlook

The journey to understand HRV 3C protease substrates has progressed from identifying cleavage sites in the viral polyprotein to uncovering a sophisticated network of host-virus interactions. The discovery that 3Cpro systematically dismantles key cellular proteins has provided profound insights into viral pathogenesis. The development of robust experimental protocols, from simple peptide assays to complex degradomics, has been crucial to this progress.

This detailed knowledge of substrate recognition is the bedrock of modern drug development efforts targeting 3Cpro. By understanding the precise requirements of the enzyme's active site, researchers can design potent and specific inhibitors that block viral replication.[5][12] Future research will likely focus on identifying the complete repertoire of host substrates for 3Cpro across different cell types and understanding the downstream consequences of these cleavage events. This will not only illuminate new aspects of rhinovirus biology but also potentially uncover novel therapeutic targets to combat the common cold and its severe complications.

References

- 1. Human rhinovirus 3C protease as a potential target for the development of antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Rhinoviruses and Its Protease - Creative Diagnostics [creative-diagnostics.com]

- 3. Structure of human rhinovirus 3C protease reveals a trypsin-like polypeptide fold, RNA-binding site, and means for cleaving precursor polyprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HRV14 3C Protease Substrates, Human Rhinovirus-14 Protease Substrates [biosyn.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Discovery of non-covalent rhinovirus 3Cpro inhibitors by molecular docking, in vitro assays, molecular dynamics simulations and DFT analyses [frontiersin.org]

- 7. Rhinovirus 3C Protease Facilitates Specific Nucleoporin Cleavage and Mislocalisation of Nuclear Proteins in Infected Host Cells | PLOS One [journals.plos.org]

- 8. uniprot.org [uniprot.org]

- 9. Substrate requirements of human rhinovirus 3C protease for peptide cleavage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cleavage of small peptides in vitro by human rhinovirus 14 3C protease expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HRV3C - Creative Enzymes [creative-enzymes.com]

- 12. pnas.org [pnas.org]

- 13. agscientific.com [agscientific.com]

- 14. genscript.com [genscript.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Quantitative Analysis of the Substrate Specificity of Human Rhinovirus 3C Protease and Exploration of Its Substrate Recognition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. biorxiv.org [biorxiv.org]

- 19. Rhinovirus 3C protease catalyzes efficient cleavage of a fluorescein-labeled peptide affording a rapid and robust assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Picornavirus 3C Proteins Intervene in Host Cell Processes through Proteolysis and Interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. microbiologyresearch.org [microbiologyresearch.org]

- 22. Rhinovirus 3C Protease Facilitates Specific Nucleoporin Cleavage and Mislocalisation of Nuclear Proteins in Infected Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. Foot-and-Mouth Disease Virus 3C Protease Induces Cleavage of Translation Initiation Factors eIF4A and eIF4G within Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

- 26. FRET HRV-3C substrate [protean.bio]

- 27. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. A Cell-based Fluorescence Resonance Energy Transfer (FRET) Sensor Reveals Inter- and Intragenogroup Variations in Norovirus Protease Activity and Polyprotein Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Identification of Human Host Substrates of the SARS-CoV-2 Mpro and PLpro Using Subtiligase N-Terminomics - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of Glu-Ala-Leu-Phe-Gln-pNA: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthetic peptide Glu-Ala-Leu-Phe-Gln-pNA serves as a crucial tool in biochemical assays, primarily as a chromogenic substrate for viral proteases like the Chiba virus 3C-like protease (CVP) and human rhinovirus 3C protease.[1][2][3] Accurate and consistent experimental results hinge on the proper solubilization of this peptide. This guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for determining its solubility in various buffers, and a typical workflow for its use in enzymatic assays.

Physicochemical Properties and Predicted Solubility

The solubility of a peptide is largely dictated by its amino acid composition, including the polarity and charge of the residues.[4] The sequence this compound contains both hydrophobic residues (Leu, Phe) and polar/charged residues (Glu, Gln). To predict its solubility, we can analyze its net charge at different pH values.

Charge Analysis of this compound:

| Residue/Terminus | Charge at pH < 2 | Charge at pH ~7 | Charge at pH > 10 |

| N-terminus (NH3+) | +1 | +1 | 0 |

| Glutamic Acid (Glu) | 0 | -1 | -1 |

| Alanine (Ala) | 0 | 0 | 0 |

| Leucine (Leu) | 0 | 0 | 0 |

| Phenylalanine (Phe) | 0 | 0 | 0 |

| Glutamine (Gln) | 0 | 0 | 0 |

| C-terminus (pNA) | 0 | 0 | 0 |

| Net Charge | +1 | 0 | -1 |

At a neutral pH of approximately 7, the peptide is predicted to have a net charge of zero, which can often lead to lower solubility in aqueous solutions and a tendency to aggregate.[5] Therefore, adjusting the pH or using organic solvents may be necessary to achieve the desired concentration.

Recommended Solubilization Strategy

Based on the physicochemical properties, a systematic approach is recommended to determine the optimal solvent. It is always advisable to test the solubility with a small amount of the peptide before dissolving the entire stock.[6][7]

Table 1: Recommended Solvents for Solubility Testing of this compound

| Priority | Solvent/Buffer System | Rationale |

| 1 | Deionized, sterile water | Always the first choice for its compatibility with biological assays.[8] |

| 2 | Aqueous basic buffer (e.g., 0.1 M Ammonium Bicarbonate, pH ~8) or dilute NH4OH | The peptide has a net negative charge at slightly basic pH, which should enhance solubility.[4][7] |

| 3 | Aqueous acidic buffer (e.g., 10% Acetic Acid) | At acidic pH, the peptide will have a net positive charge, which may also improve solubility.[7][9] |

| 4 | Organic Solvents (e.g., DMSO, DMF) | For highly hydrophobic peptides or if aqueous solutions fail, a small amount of an organic solvent can be used to create a stock solution, which is then diluted into the aqueous assay buffer.[7][8] Note that DMSO may not be suitable for peptides containing Cys or Met due to potential oxidation.[7] |

Experimental Protocol for Determining Solubility

This protocol provides a step-by-step method for systematically determining the solubility of this compound in a buffer of choice.

Materials:

-

This compound peptide

-

Sterile, deionized water

-

A selection of buffers (e.g., PBS, Tris-HCl, Ammonium Bicarbonate) at various pH values

-

Organic solvents (e.g., DMSO, DMF)

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator (water bath or probe)

-

Spectrophotometer

Procedure:

-

Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.[6]

-

Initial Test: Weigh a small, known amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.

-

Solvent Addition:

-

Begin by adding a small volume of the primary buffer of interest (e.g., 100 µL of PBS, pH 7.4) to achieve a high target concentration (e.g., 10 mg/mL).

-

Vortex the tube for 30-60 seconds.

-

-

Assessing Solubility:

-

Visually inspect the solution. A clear solution indicates that the peptide is soluble at that concentration. A cloudy or hazy solution, or the presence of visible particles, indicates poor solubility.

-

If the peptide is not fully dissolved, proceed with the following steps sequentially.

-

-

Aiding Dissolution:

-

Sonication: Place the tube in a sonicator bath for 5-10 minutes, or use a probe sonicator for short bursts, ensuring the sample does not overheat.[6] Re-examine for clarity.

-

pH Adjustment: If using a non-buffered aqueous solution, or if the buffer's pH can be slightly altered, add a small amount of dilute acid (e.g., 10% acetic acid) or base (e.g., 0.1 M ammonium bicarbonate) and observe for any changes in solubility.[5]

-

-

Testing Alternative Solvents:

-

If the peptide remains insoluble, prepare a new sample and test the next recommended solvent from Table 1.

-

For organic solvents, dissolve the peptide in a minimal volume of DMSO or DMF and then slowly add the aqueous buffer of choice while vortexing to the desired final concentration.[9] Be mindful that the final concentration of the organic solvent should be compatible with the intended downstream assay.

-

-

Quantitative Measurement (Optional):

-

To determine the maximum solubility, create a saturated solution.

-

Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved peptide.[6]

-

Carefully remove the supernatant and measure its absorbance at a characteristic wavelength for the p-nitroanilide (pNA) group (typically around 315 nm for the intact peptide, or 405-410 nm after cleavage) or use a colorimetric peptide assay to determine the peptide concentration.[10]

-

Application in a Protease Activity Assay

This compound is a chromogenic substrate. Upon cleavage by a protease between the Glutamine (Gln) and the p-nitroanilide (pNA) group, the released pNA is yellow and can be quantified spectrophotometrically. The following diagram illustrates a typical experimental workflow.

Caption: A typical workflow for a protease activity assay using a chromogenic substrate.

Logical Pathway for Solvent Selection

The choice of solvent is a critical step that can significantly impact experimental outcomes. The following diagram outlines the decision-making process for solubilizing this compound.

Caption: A logical decision tree for selecting an appropriate solvent for the peptide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Suc-Glu-Ala-Leu-Phe-Gln-pNA | CymitQuimica [cymitquimica.com]

- 3. mybiosource.com [mybiosource.com]

- 4. bachem.com [bachem.com]

- 5. biobasic.com [biobasic.com]

- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 7. jpt.com [jpt.com]

- 8. genscript.com [genscript.com]

- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Stability and Storage of the Chromogenic Peptide Substrate Glu-Ala-Leu-Phe-Gln-pNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chromogenic peptide substrate, Glutamic acid-Alanine-Leucine-Phenylalanine-Glutamine-p-nitroanilide (Glu-Ala-Leu-Phe-Gln-pNA). This peptide is a known substrate for the Chiba virus 3C-like protease (CVP) and is utilized in assays to screen for protease inhibitors.[1] Understanding its stability is critical for obtaining reliable and reproducible experimental results. This document outlines recommended storage for both solid and solution forms, discusses potential degradation pathways, and provides a generalized protocol for conducting stability studies.

Recommended Storage Conditions

Proper storage is paramount to maintaining the integrity and performance of this compound. The following table summarizes the recommended conditions based on supplier data sheets.

| Form | Temperature | Duration | Notes |

| Solid (Lyophilized Powder) | -80°C | Up to 2 years | Recommended for long-term storage. Should be stored in a desiccator to protect from moisture. |

| -20°C | Suitable for shorter-term storage. | ||

| Stock Solution | -80°C | Up to 6 months | |

| -20°C | Up to 1 month |

Handling Recommendations for Solutions:

-

Solubility: To prepare stock solutions, dimethyl sulfoxide (DMSO) is a common solvent. If solubility is an issue, warming the solution to 37°C and using an ultrasonic bath for a short period can aid in dissolution.

-

Aqueous Buffers: For working solutions, the peptide is often diluted in aqueous buffers. It is important to note that the stability of chromogenic substrates can be significantly reduced in alkaline buffers.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively published, peptides, in general, are susceptible to several modes of chemical and physical degradation. Understanding these potential pathways is crucial for designing stability studies and interpreting results.

Chemical Degradation:

-

Hydrolysis: Cleavage of the peptide bonds can occur, particularly at acidic or basic pH. The glutamine residue may also be susceptible to deamidation.

-

Oxidation: Residues such as phenylalanine can be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.

-

Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the peptide and the p-nitroanilide chromophore.

Physical Instability:

-

Aggregation: Peptides can be prone to aggregation, especially at high concentrations or in certain buffer conditions.

-

Adsorption: The peptide may adsorb to the surfaces of storage vials, leading to a decrease in the effective concentration.

The following diagram illustrates a general workflow for investigating these potential degradation pathways through forced degradation studies.

References

Methodological & Application

Application Notes and Protocols for 3C Protease Assay Using Glu-Ala-Leu-Phe-Gln-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Rhinovirus (HRV) 3C protease (3Cpro) is a cysteine protease essential for the replication of picornaviruses, including rhinoviruses that are the primary cause of the common cold. The protease cleaves the viral polyprotein at specific sites, most commonly at glutamine-glycine (Gln-Gly) junctions, to release functional viral proteins. Its critical role in the viral life cycle makes it an attractive target for the development of antiviral therapeutics.

This document provides a detailed protocol for a colorimetric assay to measure the activity of 3C protease using the chromogenic substrate Glu-Ala-Leu-Phe-Gln-pNA (pNA stands for p-nitroanilide). In this assay, the 3C protease cleaves the peptide bond on the C-terminal side of the glutamine residue, releasing the p-nitroaniline moiety. The free pNA has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. This assay is a simple and robust method for determining 3C protease activity, characterizing enzyme kinetics, and screening for potential inhibitors.

Principle of the Assay

The assay is based on the specific recognition and cleavage of the peptide substrate by the 3C protease. The substrate, this compound, mimics a natural cleavage site for the enzyme. Upon cleavage, the p-nitroaniline group is released, leading to an increase in absorbance at 405 nm, which is directly proportional to the enzymatic activity.

Enzymatic Reaction```dot

Caption: General workflow for a 3C protease assay.

Detailed Protocol for 3C Protease Activity Assay

-

Reagent Preparation:

-

Prepare the Assay Buffer and store it at 4°C. On the day of the experiment, bring the buffer to room temperature and add DTT to a final concentration of 1 mM.

-

Prepare a stock solution of the this compound substrate in DMSO. A typical stock concentration is 10 mM.

-

Dilute the 3C protease to the desired working concentration in the Assay Buffer. The optimal enzyme concentration should be determined empirically but is typically in the nanomolar range.

-

-

Assay Procedure:

-

Set up the reactions in a 96-well microplate. For a standard 100 µL reaction volume, add the components in the following order:

-

Assay Buffer (to bring the final volume to 100 µL)

-

3C Protease

-

-

Mix gently by pipetting.

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately place the microplate in a plate reader pre-set to the desired temperature (e.g., 25°C or 37°C).

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes (kinetic assay).

-

Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the absorbance at 405 nm.

-

-

Data Analysis:

-

For a kinetic assay, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

The rate of pNA production can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of pNA (typically ~10,000 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

-

For an endpoint assay, subtract the absorbance of a blank well (containing all components except the enzyme) from the absorbance of the sample wells.

-

Protocol for 3C Protease Inhibitor Screening

-

Reagent Preparation:

-

Prepare reagents as described in the activity assay protocol.

-

Prepare serial dilutions of the inhibitor compounds in the Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1-2%).

-

-

Assay Procedure:

-

Set up the reactions in a 96-well microplate. For a 100 µL reaction volume, add the components in the following order:

-

Assay Buffer

-

Inhibitor solution (or solvent control)

-

3C Protease

-

-

Mix gently and pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate solution.

-

-

Data Acquisition and Analysis:

-

Follow the data acquisition steps as described for the activity assay.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value.

-

Logical Relationships in Inhibitor Screening

Caption: Decision logic for interpreting inhibitor screening results.

Conclusion

The this compound based colorimetric assay is a reliable, convenient, and high-throughput method for studying 3C protease activity and for the discovery of novel inhibitors. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to implement this assay in their workflows. Careful optimization of assay conditions is recommended to ensure high-quality and reproducible results.

Application Notes and Protocols for High-Throughput Screening Using Glu-Ala-Leu-Phe-Gln-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide substrate, Glutamic acid-Alanine-Leucine-Phenylalanine-Glutamine-para-nitroanilide (Glu-Ala-Leu-Phe-Gln-pNA), is a valuable tool for the high-throughput screening (HTS) of inhibitors against specific viral proteases. This chromogenic substrate is recognized and cleaved by viral 3C and 3C-like proteases, which are essential enzymes for viral replication. The cleavage of the amide bond C-terminal to the glutamine residue releases the yellow chromophore, para-nitroaniline (pNA). The rate of pNA release, which can be monitored spectrophotometrically at 405 nm, is directly proportional to the enzymatic activity. This assay principle provides a robust and straightforward method for identifying potential antiviral compounds that inhibit these critical proteases.

The primary targets for this substrate include proteases from the Picornaviridae and Caliciviridae families of viruses. Notably, it is a substrate for the 3C-like protease from Chiba virus (a norovirus) and the 3C protease from human rhinovirus (HRV), the causative agent of the common cold. These proteases are responsible for the proteolytic processing of the viral polyprotein, a crucial step in the viral life cycle. Inhibition of these proteases effectively halts viral replication, making them attractive targets for antiviral drug development.

This document provides detailed protocols for utilizing this compound in a high-throughput screening format to identify and characterize inhibitors of viral 3C and 3C-like proteases.

Data Presentation

Enzyme Kinetics

Table 1: Illustrative Kinetic Parameters for a Viral 3C Protease with a Peptide Substrate

| Parameter | Value | Unit |

| Km | 15 | µM |

| Vmax | 120 | nmol/min/mg |

| kcat | 0.8 | s-1 |

| kcat/Km | 5.3 x 104 | M-1s-1 |

Note: These values are for illustrative purposes only and should be determined experimentally for the specific enzyme and substrate used.

Inhibitor Screening: Dose-Response Analysis

A primary application of this HTS assay is the identification and characterization of protease inhibitors. After a primary screen identifies potential hits, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50) of the candidate compounds. Table 2 presents example data from a dose-response experiment for three hypothetical inhibitor compounds against a viral 3C protease using the this compound substrate.

Table 2: Example Dose-Response Data for Viral Protease Inhibitors

| Inhibitor | Concentration (µM) | % Inhibition | IC50 (µM) |

| Compound A | 0.1 | 8 | 2.5 |

| 0.5 | 25 | ||

| 1.0 | 45 | ||

| 2.5 | 52 | ||

| 5.0 | 78 | ||

| 10.0 | 95 | ||

| Compound B | 1 | 12 | 15.2 |

| 5 | 35 | ||

| 10 | 48 | ||

| 20 | 65 | ||

| 50 | 88 | ||

| 100 | 98 | ||

| Compound C | 10 | 5 | >100 |

| 25 | 15 | ||

| 50 | 28 | ||

| 100 | 45 |

Experimental Protocols

Determination of Michaelis-Menten Constants (Km and Vmax)

Objective: To determine the kinetic parameters of the viral protease with the this compound substrate.

Materials:

-

Purified viral 3C or 3C-like protease

-

This compound substrate stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

96-well or 384-well clear-bottom microplates

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Substrate Dilution Series: Prepare a serial dilution of the this compound substrate in Assay Buffer. A typical concentration range would be from 0 µM to 200 µM.

-

Enzyme Preparation: Dilute the viral protease to a final concentration that yields a linear rate of pNA production for at least 10-15 minutes. The optimal enzyme concentration should be determined empirically.

-

Assay Setup:

-

Add 50 µL of each substrate dilution to triplicate wells of the microplate.

-

Add 50 µL of Assay Buffer without enzyme to a set of wells for blank measurements.

-

-

Initiate Reaction: Add 50 µL of the diluted enzyme to each well containing the substrate. Mix gently by pipetting.

-

Kinetic Measurement: Immediately place the microplate in the plate reader and measure the absorbance at 405 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 37°C).

-

Data Analysis:

-

Calculate the initial velocity (V0) for each substrate concentration from the linear portion of the absorbance vs. time plot. Convert the change in absorbance per minute to the rate of pNA formation using the molar extinction coefficient of pNA (ε405 = 10,500 M-1cm-1) and the path length of the assay volume.

-

Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

-

High-Throughput Screening (HTS) for Inhibitors

Objective: To screen a compound library for potential inhibitors of the viral protease.

Materials:

-

Purified viral 3C or 3C-like protease

-

This compound substrate

-

Compound library dissolved in DMSO

-

Assay Buffer

-

Positive Control Inhibitor (if available)

-

96-well or 384-well microplates

-

Microplate reader

Procedure:

-

Compound Plating: Dispense a small volume (e.g., 1 µL) of each compound from the library into individual wells of the microplate. Also, include wells with DMSO only (negative control) and a known inhibitor (positive control).

-

Enzyme Addition: Add diluted viral protease in Assay Buffer to all wells. The final enzyme concentration should be pre-determined to be in the linear range of the assay.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.

-

Substrate Addition and Reaction Initiation: Add the this compound substrate to all wells to initiate the enzymatic reaction. The final substrate concentration should ideally be at or near the Km value to ensure sensitivity to competitive inhibitors.

-

Signal Detection: After a fixed incubation time (e.g., 30 minutes), measure the end-point absorbance at 405 nm. Alternatively, for a kinetic assay, monitor the absorbance change over time as described in the kinetic analysis protocol.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = [1 - (Abscompound - Absblank) / (AbsDMSO - Absblank)] * 100

-

Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition).

-

IC50 Determination for Hit Compounds

Objective: To determine the potency of the identified hit compounds.

Procedure:

-

Compound Dilution Series: Prepare a serial dilution of the hit compounds (typically a 10-point, 3-fold dilution series starting from a high concentration, e.g., 100 µM).

-

Assay Performance: Follow the same procedure as the HTS protocol, but instead of a single concentration, test the range of concentrations for each hit compound.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a non-linear regression software to determine the IC50 value.

-

Visualizations

Viral Polyprotein Processing Pathway

The 3C and 3C-like proteases play a pivotal role in the viral life cycle by cleaving the large viral polyprotein into individual functional proteins. The following diagram illustrates this critical pathway for a generic picornavirus.

Caption: Viral polyprotein processing by 3C/3CD protease.

High-Throughput Screening Workflow

The following diagram outlines the logical workflow for a typical high-throughput screening campaign to identify viral protease inhibitors.

Caption: Workflow for HTS-based inhibitor discovery.

Enzymatic Reaction and Detection Principle

This diagram illustrates the fundamental principle of the chromogenic assay.

Caption: Principle of the chromogenic protease assay.

Application Notes and Protocols for Antiviral Drug Screening Using Glu-Ala-Leu-Phe-Gln-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromogenic peptide substrate, Glutamic acid-Alanine-Leucine-Phenylalanine-Glutamine-p-Nitroanilide (Glu-Ala-Leu-Phe-Gln-pNA), serves as a valuable tool in the discovery and development of antiviral drugs. This substrate is specifically designed for the detection of viral protease activity, particularly the 3C protease of Human Rhinovirus (HRV) and 3C-like proteases of other viruses such as Chiba virus.[1][2] Viral proteases are essential for the viral life cycle, as they process viral polyproteins into mature, functional proteins required for replication.[3] Inhibition of these proteases is a clinically validated strategy for antiviral therapy.

The enzymatic cleavage of this compound at the Gln-pNA bond by a target viral protease releases the chromophore p-nitroaniline (pNA).[1] The generation of pNA results in a yellow-colored product that can be continuously monitored and quantified by measuring the absorbance at 405 nm.[4] This colorimetric assay provides a simple, robust, and high-throughput screening (HTS)-compatible method for identifying and characterizing inhibitors of viral proteases.

Target Viral Proteases

-

Human Rhinovirus 3C Protease (HRV-14 3C): A cysteine protease that is a key enzyme in the replication of human rhinovirus, the primary causative agent of the common cold.[1][4] The substrate H-Glu-Ala-Leu-Phe-Gln-pNA mimics the 2C/3A cleavage site of the human rhinovirus-14 polyprotein.[4]

-

Chiba Virus 3C-like Protease (CVP): A protease from the Norovirus genus that plays a critical role in its replication.[2][5]

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the peptide substrate by the viral protease. The protease recognizes the specific amino acid sequence and cleaves the amide bond between the glutamine (Gln) residue and the p-nitroaniline (pNA) moiety. The released pNA has a distinct absorbance maximum at 405 nm, allowing for direct and continuous measurement of enzyme activity.

Physicochemical Properties of the Substrate

| Property | Value | Reference |

| Full Name | Succinyl-L-Glutamyl-L-Alanyl-L-Leucyl-L-Phenylalanyl-L-Glutamine p-Nitroanilide | [1] |

| Molecular Formula | C38H50N8O13 | [1] |

| Molecular Weight | 826.87 g/mol | [1] |

| CAS Number | 198551-00-7 | [6] |

| Solubility | 10 mM in DMSO | [6] |

| Storage | Store at -20°C, protect from light. | [7] |

Experimental Protocols

Materials and Reagents

-

This compound substrate

-

Purified recombinant viral protease (e.g., HRV-14 3C)

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Dimethyl sulfoxide (DMSO) for dissolving substrate and test compounds

-

96-well microplates (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 405 nm

-

Test compounds (potential inhibitors)

-

Positive control inhibitor (if available)

Preparation of Reagents

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.

-

Enzyme Working Solution: Dilute the purified viral protease to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Test Compound Solutions: Prepare a series of dilutions of the test compounds in DMSO. The final concentration of DMSO in the assay should be kept constant and typically below 1%.

Assay Protocol for High-Throughput Screening of Inhibitors

-

Compound Dispensing: Add 1 µL of each test compound dilution or DMSO (for control wells) to the wells of a 96-well microplate.

-

Enzyme Addition: Add 50 µL of the enzyme working solution to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the interaction between the enzyme and potential inhibitors.

-

Reaction Initiation: Add 50 µL of the substrate working solution (diluted from the stock in Assay Buffer to the desired final concentration, e.g., 100 µM) to each well to start the reaction.

-

Kinetic Measurement: Immediately place the microplate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every minute for 30-60 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each test compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition versus the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

-

Data Presentation

Kinetic Parameters of HRV-14 3C Protease with a Similar Substrate

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| EALFQ-pNA | - | - | 840 |

| Data for H-Glu-Ala-Leu-Phe-Gln-pNA (EALFQ-pNA) with Human Rhinovirus-14 3C protease.[4] |

Example IC50 Values of Known Inhibitors against Viral Proteases

| Compound | Target Protease | IC50 (µM) | Assay Method |

| Rupintrivir | HRV-14 3C | ~0.004 | FRET-based |

| AG7088 | HRV-14 3C | - (kobs/[I] = 1,470,000 M⁻¹s⁻¹) | FRET-based |

| Note: These values were determined using different assay formats and are provided for reference. IC50 values obtained with the this compound substrate should be determined experimentally. |

Visualizations

Caption: Workflow for antiviral drug screening using this compound.

Caption: Mechanism of colorimetric detection of viral protease activity.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background signal | Substrate instability/hydrolysis | Prepare fresh substrate solution. Protect from light. |

| Contaminated reagents | Use fresh, high-quality reagents. | |

| Low signal-to-background ratio | Low enzyme activity | Increase enzyme concentration. Optimize buffer conditions (pH, DTT). |

| Incorrect wavelength | Ensure absorbance is measured at 405 nm. | |

| High well-to-well variability | Pipetting errors | Use calibrated pipettes. Ensure proper mixing. |

| Inconsistent temperature | Use a temperature-controlled plate reader. | |

| Inhibitor precipitation | Low solubility of test compound | Decrease the final concentration of the compound. Increase the percentage of DMSO (if tolerated by the enzyme). |

Conclusion

The this compound substrate provides a straightforward and effective method for assaying the activity of key viral proteases. The protocols outlined in these application notes are suitable for manual assays as well as for adaptation to automated high-throughput screening platforms for the discovery of novel antiviral agents. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining reliable and reproducible results.

References

- 1. A continuous colorimetric assay for rhinovirus-14 3C protease using peptide p-nitroanilides as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. content.abcam.com [content.abcam.com]

- 3. Discovery of non-covalent rhinovirus 3Cpro inhibitors by molecular docking, in vitro assays, molecular dynamics simulations and DFT analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abcam.cn [abcam.cn]

- 5. HRV14 3C Protease Substrates, Human Rhinovirus-14 Protease Substrates [biosyn.com]

- 6. In Vitro Antiviral Activity of AG7088, a Potent Inhibitor of Human Rhinovirus 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zenodo.org [zenodo.org]

Application Note: Preparing Stock Solutions of Glu-Ala-Leu-Phe-Gln-pNA

Introduction

The peptide Glu-Ala-Leu-Phe-Gln-pNA is a chromogenic substrate used in biochemical assays to measure the activity of specific proteases. It is recognized and cleaved by enzymes such as the Chiba virus 3C-like protease (CVP) and human rhinovirus-14 3C (HRV-14 3C) protease.[1][2] The principle of its use lies in the enzymatic hydrolysis of the peptide bond C-terminal to the glutamine (Gln) residue. This cleavage releases the yellow-colored compound p-nitroaniline (pNA), which can be quantified spectrophotometrically, typically by measuring the absorbance at or near 410 nm.[3] The rate of pNA release is directly proportional to the enzyme's activity. Accurate and consistent preparation of the substrate stock solution is critical for obtaining reliable and reproducible results in these enzymatic assays.

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of this compound.

Data Presentation

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Full Name | L-Glutamyl-L-Alanyl-L-Leucyl-L-Phenylalanyl-L-Glutamine p-Nitroanilide | [4] |

| Molecular Formula | C₃₄H₄₆N₈O₁₀ | [1][5][6] |

| Molecular Weight | 726.78 g/mol (also cited as 726.79 g/mol ) | [1][2][5][6][7] |

| CAS Number | 198551-00-7 | [2][8] |

| Appearance | Typically a solid, off-white to yellow powder | General Peptide Properties |

| Recommended Storage | Store at -20°C. Protect from light.[2][4] | [2][4] |

Experimental Protocols

Objective: To prepare a concentrated stock solution of this compound for use in enzymatic assays. A 10 mM stock solution in dimethyl sulfoxide (DMSO) is described here, as DMSO is a common solvent for p-nitroanilide substrates and is miscible with most aqueous assay buffers.[9]

Materials:

-

This compound peptide powder

-

Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade

-

Calibrated analytical balance

-

Microcentrifuge tubes (amber or covered in foil to protect from light)

-

Pipettors and appropriate sterile tips

-

Vortex mixer

Protocol for Preparing a 10 mM Stock Solution:

-

Pre-Protocol Preparations:

-

Allow the vial containing the lyophilized this compound peptide to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which can affect the stability and accurate weighing of the peptide.

-

-

Calculation of Required Mass:

-

Determine the desired volume of the stock solution (e.g., 1 mL).

-

Use the following formula to calculate the mass of peptide required:

-

Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

-

-

Example for 1 mL of a 10 mM solution:

-

Mass (mg) = 10 mM × 1 mL × 726.78 g/mol / 1000 = 7.27 mg

-

-

-

Weighing the Peptide:

-

Carefully weigh the calculated amount (e.g., 7.27 mg) of the peptide powder using an analytical balance. Perform this step in a clean weighing boat or directly into a pre-weighed microcentrifuge tube.

-

-

Dissolution:

-

Add the appropriate volume of DMSO (e.g., 1 mL) to the tube containing the weighed peptide.

-

Cap the tube securely and vortex thoroughly until the peptide is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution if necessary, but avoid excessive heat.[10] Visually inspect the solution against a light source to ensure no solid particles remain.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in amber or light-protected microcentrifuge tubes.

-

Clearly label all aliquots with the peptide name, concentration, solvent, and preparation date.

-

Notes on Handling and Use:

-

Solvent Choice: While DMSO is recommended for a high-concentration stock, some enzymatic assays may be sensitive to it. Always ensure the final concentration of DMSO in the assay is low (typically <5%) and does not interfere with enzyme activity. If DMSO is not suitable, other solvents like N-methylpyrrolidone (NMP) or small amounts of 0.1% trifluoroacetic acid (TFA) in water can be tested.[10][11]

-

Stability: Peptide solutions should be protected from light to prevent photodegradation of the pNA moiety.[4]

-

Working Solutions: Prepare fresh working solutions for your assay by diluting the stock solution in the appropriate assay buffer immediately before use.

Mandatory Visualization

The following diagram illustrates the standard workflow for preparing the this compound stock solution.

Caption: Experimental workflow for preparing a peptide stock solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. avantorsciences.com [avantorsciences.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. biosynth.com [biosynth.com]

- 5. shop.bachem.com [shop.bachem.com]

- 6. H-Glu-Ala-Leu-Phe-Gln-pNA trifluoroacetate salt [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. How Do You Reconstitute Peptide Nucleic Acids (PNAs) [biosyn.com]

- 11. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

Application Notes and Protocols for Chromogenic Protease Assays Using Glu-Ala-Leu-Phe-Gln-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide substrate, Glutamic acid-Alanine-Leucine-Phenylalanine-Glutamine-p-nitroanilide (Glu-Ala-Leu-Phe-Gln-pNA), and its N-terminally blocked counterpart, Succinyl-Glu-Ala-Leu-Phe-Gln-pNA, are chromogenic substrates primarily utilized in the characterization of viral proteases. Notably, these substrates are recognized and cleaved by proteases such as the Human Rhinovirus 3C (HRV3C) protease and Chiba virus 3C-like protease (CVP).[1][2][3][4][5] The enzymatic cleavage of the peptide bond C-terminal to the glutamine residue liberates the p-nitroaniline (pNA) moiety, which results in a measurable increase in absorbance at 405 nm. This property allows for a continuous, quantitative assessment of enzyme activity, making it a valuable tool in enzyme kinetics studies, inhibitor screening, and drug development.

Principle of the Assay